Naphthol AS-D

Description

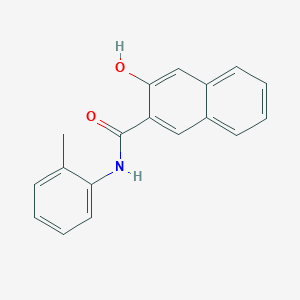

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20/h2-11,20H,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLAHUMENIHUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059653 |

Source

|

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-61-5 |

Source

|

| Record name | 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37520 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Naphthol AS-D from o-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Naphthol AS-D, a significant azoic coupling component, starting from o-toluidine (B26562). The synthesis is a two-step process involving the formation of 3-hydroxy-2-naphthoic acid from 2-naphthol (B1666908) via the Kolbe-Schmitt reaction, followed by the condensation of the resulting acid with o-toluidine. This document details the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of Naphthol AS-D (3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide) from o-toluidine involves two primary chemical transformations. The first step is the synthesis of the key intermediate, 3-hydroxy-2-naphthoic acid, from 2-naphthol. This is achieved through the Kolbe-Schmitt reaction, a carboxylation process involving the reaction of the sodium salt of 2-naphthol with carbon dioxide under elevated temperature and pressure.[1][2][3]

The second and final step is the condensation of 3-hydroxy-2-naphthoic acid with o-toluidine to form the amide bond, yielding Naphthol AS-D.[4][5] This reaction is typically carried out in a high-boiling point solvent and can be catalyzed by phosphorus compounds, such as phosphorus trichloride (B1173362), to facilitate the dehydration process.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product, Naphthol AS-D.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |

| o-Toluidine | C₇H₉N | 107.15 | -23 | ≥99 |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | ≥99 |

| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 222-225 | ~98.5[2] |

| Naphthol AS-D | C₁₈H₁₅NO₂ | 277.32 | 195-198[7] | ≥98[7] |

Experimental Protocols

Synthesis of 3-Hydroxy-2-naphthoic Acid (Kolbe-Schmitt Reaction)

This procedure outlines the synthesis of 3-hydroxy-2-naphthoic acid from 2-naphthol.

Materials:

-

2-Naphthol

-

Sodium hydroxide (B78521) (liquid caustic soda)[2]

-

Water

Procedure:

-

Formation of Sodium 2-naphthoxide: In a suitable reaction vessel (a sodium salt pot), react 2-naphthol with liquid caustic soda to form the sodium salt of 2-naphthol.[2]

-

Dehydration: Transfer the sodium 2-naphthoxide to a carbonization kettle and dehydrate the salt to obtain anhydrous sodium 2-naphthoxide.[2]

-

Carboxylation: Introduce carbon dioxide into the carbonization kettle containing the anhydrous sodium 2-naphthoxide. The reaction is typically carried out under pressure (e.g., 100 atm) and at an elevated temperature (e.g., 125 °C).[1] The regioselectivity of the carboxylation is sensitive to temperature.[1]

-

Work-up and Purification:

-

After the reaction, the product mixture is subjected to several purification steps to remove by-products and unreacted 2-naphthol.[2]

-

Acid Precipitation: The sodium salt of 3-hydroxy-2-naphthoic acid is dissolved in water and then acidified, typically with sulfuric acid, to precipitate the free acid.[1][2]

-

Filtration and Drying: The precipitated 3-hydroxy-2-naphthoic acid is collected by filtration, washed with water, and dried. The resulting product typically has a purity of around 98.0-98.5%, with the main impurity being unreacted 2-naphthol.[2]

-

Synthesis of Naphthol AS-D from 3-Hydroxy-2-naphthoic Acid and o-Toluidine

This protocol describes the condensation of 3-hydroxy-2-naphthoic acid with o-toluidine to yield Naphthol AS-D.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

o-Toluidine

-

Phosphorus trichloride (catalyst)[5]

-

Chlorobenzene (B131634) (solvent)[5]

-

Sodium carbonate (for neutralization)[5]

-

Xylene (for recrystallization)[4]

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark trap), charge 3-hydroxy-2-naphthoic acid, o-toluidine, and chlorobenzene.

-

Catalyst Addition: Carefully add a catalytic amount of phosphorus trichloride to the reaction mixture.

-

Condensation Reaction: Heat the reaction mixture to reflux. The reaction proceeds with the formation of water, which is continuously removed. The most acceptable solvents for this reaction are ortho-xylene and ortho-chlorotoluene, with boiling points of 146°C and 156°C respectively, where yields of up to 98% can be achieved.[6]

-

Work-up:

-

Purification:

Mandatory Visualizations

Synthesis Pathway of Naphthol AS-D

The following diagram illustrates the two-step synthesis of Naphthol AS-D from 2-naphthol and o-toluidine.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucj.org.ua [ucj.org.ua]

- 7. researchgate.net [researchgate.net]

Naphthol AS-D Chloroacetate: A Technical Guide to its Mechanism of Action and Enzymatic Substrate Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-D chloroacetate (B1199739) is a synthetic substrate widely employed in enzyme histochemistry for the detection and localization of specific esterase activity. Primarily, it serves as a tool to identify cells of the granulocytic lineage, mast cells, and monocytes/macrophages. Its utility lies in its enzymatic hydrolysis by certain intracellular esterases, leading to the formation of an insoluble colored precipitate at the site of enzyme activity. This guide provides an in-depth analysis of the mechanism of action of Naphthol AS-D chloroacetate, a summary of the kinetic properties of its target enzymes, detailed experimental protocols, and a visualization of the relevant biological pathways.

Core Mechanism of Action

The fundamental principle behind the use of Naphthol AS-D chloroacetate is a two-step enzymatic reaction.[1][2][3]

-

Enzymatic Hydrolysis: Naphthol AS-D chloroacetate is hydrolyzed by specific serine esterases, most notably chloroacetate esterase (ChAE), which is present in the azurophilic granules of neutrophils and mast cells.[1][2] This enzymatic cleavage releases the naphthol moiety, Naphthol AS-D. Other enzymes capable of hydrolyzing this substrate include proteinase 3 (PR3) and cathepsin G.[4]

-

Azo-Coupling Reaction: The liberated Naphthol AS-D is a colorless, soluble compound. In the presence of a diazonium salt (a coupling agent) included in the staining solution, it undergoes a coupling reaction to form a highly colored, insoluble azo dye.[1][2][3] This precipitate is visually detectable under a microscope, appearing as distinct red-brown granules within the cytoplasm of cells containing the target esterase.[2][3]

This localized precipitation allows for the precise identification and morphological characterization of esterase-positive cells within tissue sections and cell smears.

Target Enzymes and Substrate Specificity

Naphthol AS-D chloroacetate is primarily a substrate for a group of serine proteases found in the granules of myeloid and mast cells. While it is often referred to as a substrate for "specific esterase" or "chloroacetate esterase," more specific enzymes have been identified.

-

Proteinase 3 (PR3): A neutral serine protease found in the azurophilic granules of neutrophils. It is considered the most specific enzyme for the hydrolysis of Naphthol AS-D chloroacetate.[4] PR3 plays a significant role in inflammation and is the primary target of anti-neutrophil cytoplasmic antibodies (ANCAs) in certain autoimmune vasculitides.

-

Cathepsin G: Another serine protease located in the azurophilic granules of neutrophils. It exhibits broader substrate specificity compared to PR3 and can also hydrolyze Naphthol AS-D chloroacetate, though with less specificity.[4] Cathepsin G has chymotrypsin-like and trypsin-like activities.[1][5]

-

Human Chymase: A chymotrypsin-like serine protease that is a major component of mast cell granules. It shares substrate similarities with cathepsin G and is involved in the inflammatory response.

Data Presentation: Enzyme Kinetics with Alternative Substrates

To provide insight into the enzymatic characteristics of the proteases that hydrolyze Naphthol AS-D chloroacetate, the following tables summarize kinetic data obtained using well-characterized synthetic substrates.

Table 1: Kinetic Parameters of Proteinase 3 (PR3) with a Fluorogenic Substrate

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Abz-VADnVADYQ-EDDnp | 5 | Data not available | Data not available |

Note: While a specific kcat/Km was not provided in the search results, the substrate ABZ-Tyr-Tyr-Abu-Asn-Glu-Pro-Tyr(3-NO2)-NH2 was reported to have a high specificity constant of 1534 x 10(3) M(-1)s(-1) for PR3.[6]

Table 2: Substrate Specificity of Cathepsin G using Tetrapeptide p-Nitroanilide Substrates

| P1 Residue in Suc-Ala-Ala-Pro-X-pNA | kcat/Km (M-1s-1) |

| Lysine | High |

| Phenylalanine | High |

| Arginine | Moderate |

| Leucine | Moderate |

| Methionine | Lower |

| Alanine | Low |

Note: The study demonstrated dual trypsin-like (Lys, Arg) and chymotrypsin-like (Phe, Leu) specificity for cathepsin G, with Lys and Phe being the most preferred P1 residues.[2][5]

Table 3: Inhibitor Potency against Neutrophil Serine Proteases

| Inhibitor | Target Enzyme | IC50 (µM) |

| Quercetin | Human Neutrophil Elastase | 46.42 |

| Isochlorogenic acid A | Human Neutrophil Elastase | 171.3 |

| Chlorogenic acid | Human Neutrophil Elastase | 203.3 |

| Chymostatin | Human Chymase | 0.0038 |

Note: Data for direct inhibitors of PR3 and Cathepsin G acting on Naphthol AS-D chloroacetate were not found. The presented data for neutrophil elastase and chymase inhibitors illustrate the range of potencies observed for related enzymes.[7][8]

Experimental Protocols

Histochemical Staining for Chloroacetate Esterase Activity

This protocol is a standard method for the detection of chloroacetate esterase in paraffin-embedded tissue sections.

Materials:

-

Naphthol AS-D chloroacetate solution

-

Diazonium salt solution (e.g., Fast Red Violet LB salt)

-

Trizma® buffer, pH 7.6

-

Mayer's hematoxylin (B73222)

-

Xylene

-

Ethanol (B145695) (graded series)

-

Distilled water

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Hydrate through a graded series of ethanol (100%, 95%, 70%), 2 minutes each.

-

Rinse in distilled water.

-

-

Incubation with Substrate:

-

Prepare the incubation solution by dissolving the diazonium salt in Trizma® buffer, followed by the addition of the Naphthol AS-D chloroacetate solution.

-

Incubate slides in this solution at 37°C for 15-60 minutes.

-

-

Washing:

-

Rinse slides thoroughly in running tap water.

-

-

Counterstaining:

-

Stain with Mayer's hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water or a bluing agent.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol.

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Sites of chloroacetate esterase activity: Bright red to reddish-brown

-

Nuclei: Blue

Quantitative Colorimetric Assay for Cathepsin G Activity

This protocol describes a method for quantifying cathepsin G activity using a chromogenic substrate.

Materials:

-

Human neutrophil cathepsin G

-

Substrate: Suc-Ala-Ala-Pro-Phe-p-nitroanilide

-

Assay Buffer: 100 mM HEPES, pH 7.5

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate in DMSO.

-

Dilute the cathepsin G enzyme to the desired concentration in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add assay buffer.

-

Add the substrate solution to each well.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the cathepsin G solution to each well.

-

Incubate the plate at 37°C.

-

-

Measurement:

-

Measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the rate of p-nitroaniline release using its molar extinction coefficient.

-

For inhibition studies, calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Fluorometric Assay for Proteinase 3 Activity

This protocol outlines a sensitive method for measuring PR3 activity using a FRET-based substrate.[9]

Materials:

-

Human neutrophil proteinase 3

-

FRET substrate: Abz-VADnVADYQ-EDDnp

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Triton X-100

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in DMSO.

-

Dilute the PR3 enzyme to the desired concentration in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well black plate, add assay buffer.

-

Add the enzyme solution to each well.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the FRET substrate solution to each well.

-

-

Measurement:

-

Measure the increase in fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) over time.

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Calculate kinetic parameters (Km, kcat) by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Naphthol AS-D chloroacetate remains an indispensable tool for the histochemical identification of specific esterase-containing cells, particularly neutrophils and mast cells. Its mechanism of action, based on enzymatic hydrolysis and subsequent chromogenic precipitation, is well-established. While direct quantitative kinetic data for Naphthol AS-D chloroacetate as a substrate are scarce, a comprehensive understanding of its target enzymes, proteinase 3 and cathepsin G, can be achieved through the use of alternative, more specific synthetic substrates. The detailed protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals working with these important inflammatory mediators. Further research into the development of more specific and quantifiable substrates for these proteases will continue to advance our understanding of their roles in health and disease.

References

- 1. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neutrophil serine proteases fine-tune the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Specificity of human cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new proteinase 3 substrate with improved selectivity over human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic and Antagonistic Mechanisms of Arctium lappa L. Polyphenols on Human Neutrophil Elastase Inhibition: Insights from Molecular Docking and Enzymatic Kinetics [mdpi.com]

- 8. Albumin is a substrate of human chymase. Prediction by combinatorial peptide screening and development of a selective inhibitor based on the albumin cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

Naphthol AS-D: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-D, a key intermediate in the synthesis of azoic dyes and pigments, presents a solubility profile that is of critical interest to professionals in synthetic chemistry, materials science, and drug development. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating new materials. This technical guide provides a comprehensive overview of the known solubility characteristics of Naphthol AS-D, details a general experimental protocol for its quantitative determination, and outlines the logical workflow for such an analysis.

Qualitative Solubility Profile

Naphthol AS-D is a beige to off-white powder that is generally insoluble in water and aqueous sodium carbonate solutions.[1][2] Its solubility is primarily found in organic solvents and alkaline solutions.[3] The qualitative solubility of Naphthol AS-D in various organic solvents is summarized in the table below. It is important to note that while some sources state solubility, they do not provide quantitative data, which can vary with temperature and the purity of both the solute and the solvent.

| Solvent Class | Solvent | Solubility | Notes |

| Aromatic Hydrocarbons | Solvent Naphtha | Soluble[1] | "Solvent naphtha" refers to a mixture of aromatic, paraffinic, and naphthenic hydrocarbons. Specific composition can vary. |

| Xylene | Soluble | Often used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature. | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for dissolving a wide range of organic compounds. |

| Chlorinated Hydrocarbons | Chloroform | Soluble | A common nonpolar organic solvent. |

| Alcohols | Ethanol | Sparingly Soluble | General information for naphthol derivatives suggests sparing solubility in alcohols. |

| Methanol | Sparingly Soluble | General information for naphthol derivatives suggests sparing solubility in alcohols. | |

| Ethers | Diethyl Ether | Sparingly Soluble | General information for naphthol derivatives suggests sparing solubility in ethers. |

| Aqueous Solutions | Water | Insoluble[1][3] | |

| Sodium Carbonate Solution | Insoluble[1][2] | ||

| Alkaline Solutions (e.g., NaOH) | Soluble[3] | The hydroxyl group can be deprotonated to form a more soluble phenoxide ion. |

Quantitative Solubility Data

Experimental Protocol for Determining Solubility

The following is a generalized, yet detailed, experimental protocol for determining the equilibrium solubility of a solid organic compound like Naphthol AS-D in an organic solvent. This method is based on the widely accepted shake-flask technique.

Objective: To determine the saturation solubility of Naphthol AS-D in a selected organic solvent at a specific temperature.

Materials:

-

Naphthol AS-D (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Naphthol AS-D to a series of volumetric flasks. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Add a known volume of the selected organic solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Analysis of the Saturated Solution:

-

Prepare a series of standard solutions of Naphthol AS-D of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of Naphthol AS-D in the diluted sample.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for Naphthol AS-D and the chosen solvent before commencing any experimental work.

Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of Naphthol AS-D is visualized in the following diagram.

Caption: Workflow for determining the solubility of Naphthol AS-D.

Conclusion

This technical guide has summarized the available qualitative solubility data for Naphthol AS-D in a range of organic solvents and provided a detailed, generalized experimental protocol for its quantitative determination. The absence of readily available quantitative solubility data in the public domain represents a significant area for future research. The generation of such data would be of considerable benefit to the scientific community, particularly those involved in the fields of dye chemistry, materials science, and pharmaceutical development. The provided experimental workflow offers a robust framework for undertaking such a study.

References

- 1. CAS No.135-61-5,Naphthol AS-D Suppliers [lookchem.com]

- 2. toyo.repo.nii.ac.jp [toyo.repo.nii.ac.jp]

- 3. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Naphthol AS-D (CAS 135-61-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-D, with the CAS number 135-61-5, is a synthetic organic compound chemically known as 3-hydroxy-N-(2-methylphenyl)-2-naphthamide.[1] It belongs to the family of Naphthol AS compounds, which are widely utilized as coupling components in the synthesis of azo dyes and pigments.[2] Beyond its role in coloration, Naphthol AS-D and its derivatives are pivotal in various biochemical and diagnostic applications, most notably in enzyme histochemistry. Its chloroacetate (B1199739) derivative serves as a crucial substrate for the detection of specific esterases, particularly in cells of the granulocytic lineage.[3] This guide provides a comprehensive overview of the technical specifications, synthesis, and key applications of Naphthol AS-D, with a focus on detailed experimental methodologies.

Core Specifications

Naphthol AS-D is typically a beige or light blue to white or off-white powder.[4][5] Its key physical and chemical properties are summarized in the table below, providing a clear reference for its use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 3-hydroxy-N-(o-tolyl)-2-naphthamide | [1] |

| Synonyms | 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide, C.I. 37520, Azoic Coupling Component 18 | |

| CAS Number | 135-61-5 | [1] |

| Molecular Formula | C₁₈H₁₅NO₂ | [1] |

| Molecular Weight | 277.32 g/mol | [1] |

| Melting Point | 195-198 °C | |

| Boiling Point | 424.1 ± 30.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Appearance | Beige to light blue or white/off-white powder | [4][5] |

| Solubility | Insoluble in water; Soluble in DMSO, chloroform, and solvent naphtha | [4][5] |

| Purity | ≥97% (Typical) |

Experimental Protocols

Synthesis of Naphthol AS-D

The synthesis of Naphthol AS-D is achieved through the condensation of 3-hydroxy-2-naphthoic acid with o-toluidine (B26562). A general laboratory-scale procedure is outlined below.

Materials:

-

3-hydroxy-2-naphthoic acid

-

o-toluidine

-

Phosphorus trichloride (B1173362) (or another suitable condensing agent)

-

An appropriate high-boiling point solvent (e.g., xylene, toluene)

-

Sodium carbonate solution

-

Methanol (B129727) (for purification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 3-hydroxy-2-naphthoic acid in the chosen solvent.

-

Add a catalytic amount of a condensing agent like phosphorus trichloride.

-

Slowly add o-toluidine to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Cool the reaction mixture and filter the crude product.

-

Wash the crude product with a dilute sodium carbonate solution to remove any unreacted 3-hydroxy-2-naphthoic acid, followed by a water wash.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as methanol or xylene.[4]

-

Dry the purified Naphthol AS-D in a vacuum oven.

Synthesis of an Azo Dye using Naphthol AS-D

Naphthol AS-D is a key coupling component in the formation of azo dyes. The general principle involves the reaction of a diazonium salt with Naphthol AS-D in an alkaline medium.[5]

Materials:

-

A primary aromatic amine (e.g., p-toluidine)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Naphthol AS-D

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Diazotization of the Aromatic Amine:

-

Dissolve the primary aromatic amine in dilute hydrochloric acid in a beaker.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's properties.

-

-

Preparation of the Coupling Solution:

-

In a separate beaker, dissolve Naphthol AS-D in an aqueous sodium hydroxide solution.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold alkaline Naphthol AS-D solution with vigorous stirring.

-

An intensely colored azo dye will precipitate out of the solution.

-

Continue stirring in the ice bath for 30-60 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the dye cake thoroughly with cold water to remove any unreacted starting materials and salts.

-

Dry the azo dye in an oven at a suitable temperature.

-

Naphthol AS-D Chloroacetate Esterase Staining for Granulocytes

The derivative, Naphthol AS-D chloroacetate, is a substrate for specific esterases found in the granules of granulocytes. The enzymatic hydrolysis of this substrate releases Naphthol AS-D, which then couples with a diazonium salt to form a colored precipitate at the site of enzyme activity.[6] This method is widely used in hematology and histology to identify granulocytic cells.

Reagents:

-

Fixative: Formaldehyde-based solution.

-

Pararosaniline Solution: Pararosaniline hydrochloride in dilute HCl.

-

Sodium Nitrite Solution: Aqueous solution of sodium nitrite.

-

Phosphate (B84403) Buffer: pH 7.4.

-

Naphthol AS-D Chloroacetate Solution: Naphthol AS-D chloroacetate dissolved in a suitable organic solvent like N,N-dimethylformamide.

-

Counterstain: Methyl green or hematoxylin (B73222).

Procedure for Blood or Bone Marrow Smears:

-

Prepare fresh blood or bone marrow smears and allow them to air dry.

-

Fix the smears in the fixative solution for 30-60 seconds.

-

Rinse the slides gently with distilled water and allow them to air dry.

-

Prepare the Incubation Medium (Working Solution):

-

Just before use, mix equal volumes of the Pararosaniline and Sodium Nitrite solutions and let stand for 2 minutes to form the diazonium salt.

-

Add this mixture to the phosphate buffer.

-

Add the Naphthol AS-D Chloroacetate solution to the buffered diazonium salt solution and mix gently.

-

-

Incubate the fixed smears in the freshly prepared incubation medium at room temperature for 15-30 minutes, or at 37°C for a shorter duration.

-

Rinse the slides thoroughly with distilled water.

-

Counterstain with methyl green or hematoxylin for 1-2 minutes.

-

Rinse with distilled water, air dry, and mount with a coverslip for microscopic examination.

Expected Results:

-

Sites of specific esterase activity (primarily in the cytoplasm of granulocytes) will show a bright red to reddish-brown granular precipitate.

-

Nuclei will be stained blue or green depending on the counterstain used.

Visualizations

Experimental Workflow: Naphthol AS-D Chloroacetate Esterase Staining

Caption: Workflow for Naphthol AS-D Chloroacetate Esterase Staining.

Signaling Pathway: Granulocyte Activation and Degranulation

Naphthol AS-D chloroacetate esterase staining is used to identify granulocytes, which are key players in the innate immune response. Their activation involves complex signaling pathways leading to degranulation and the release of enzymes like the specific esterases detected by this staining method. The following diagram illustrates a simplified overview of a granulocyte (neutrophil) activation pathway. Activation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or Fc receptors, by pathogens or inflammatory signals triggers a cascade of intracellular events.[7] This includes the activation of protein kinases and an increase in intracellular calcium, which ultimately leads to the fusion of granules with the cell membrane and the release of their contents.[4][7]

Caption: Simplified Granulocyte Activation and Degranulation Pathway.

References

- 1. 3-Hydroxy-N-o-tolyl-2-naphthamide [dyestuffintermediates.com]

- 2. researchgate.net [researchgate.net]

- 3. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neutrophil cell surface receptors and their intracellular signal transduction pathways☆ – ScienceOpen [scienceopen.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

The Historical Development of Naphthol AS Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS substrates represent a cornerstone in the field of enzyme histochemistry, providing a versatile and reliable method for the visualization of a wide range of hydrolytic enzymes. Their development in the early 20th century marked a significant advancement from earlier chromogenic techniques, offering superior localization and color intensity of the final reaction product. This technical guide provides a comprehensive overview of the historical development of Naphthol AS substrates, their chemical properties, and their application in key experimental protocols.

Historical Overview

The journey of Naphthol AS substrates began in the textile industry. In 1911, chemists at K. Oehler Anilin- und Anilinfarbenfabrik Offenbach in Germany found that Naphthol AS, the anilide of 3-hydroxy-2-carboxynaphthalene, was a superior precursor for azo dyes for wool compared to the previously used β-naphthol.[1] This innovation laid the groundwork for its eventual adoption in histochemistry.

The transition to biological applications was pioneered by the work of Menten, Junge, and Green in 1944, who first proposed the azo dye principle for enzyme histochemistry. They synthesized and utilized β-naphthyl phosphate (B84403) for the demonstration of alkaline phosphatase, where the enzymatically liberated naphthol was coupled with a diazonium salt to produce a colored precipitate.[2]

A significant leap forward came with the work of M.S. Burstone in the 1950s. Burstone synthesized and systematically evaluated a series of Naphthol AS-phosphate derivatives for the demonstration of phosphatases.[3][4] His research demonstrated that these substrates offered sharper localization and a wider range of colors compared to their predecessors.[2] Derivatives such as Naphthol AS-BI, AS-BS, AS-LC, and AS-TR proved to be particularly useful for demonstrating acid phosphatases.[5] The development of Naphthol AS-D chloroacetate (B1199739) further expanded the utility of this class of compounds to the localization of esterases.[6]

The key to the success of Naphthol AS substrates lies in the properties of the liberated naphthol derivative. Unlike the more soluble β-naphthol, the arylamide group of Naphthol AS derivatives increases their substantivity for proteins, leading to less diffusion and a more precise localization of the final azo dye precipitate at the site of enzyme activity.[2]

Chemical Properties and Quantitative Data

The utility of Naphthol AS substrates is defined by their chemical structure and the properties of the resulting azo dyes. The general structure consists of a 3-hydroxy-2-naphthoic acid core with a substituted anilide. Variations in the substituents on the anilide ring (the "AS" part of the name) influence the substantivity, coupling rate, and the color of the final azo dye.

Enzyme Kinetics

The interaction of Naphthol AS substrates with enzymes can be characterized by standard kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters are crucial for comparing the efficiency of different substrates and for quantitative enzyme histochemistry.

| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ | pH | Notes |

| 1-Naphthyl Phosphate | Human Prostatic Acid Phosphatase | 1.6 | - | 4.7 | Lower Kₘ at higher pH indicates greater affinity.[7] |

| 0.1 | - | 5.8 | |||

| Naphthol AS-BI-phosphate | Rat Intestinal Alkaline Phosphatase | ~0.26 - 0.28 | - | 8.3 | Determined in homogenates; affinity is ~10x higher than for p-Nitrophenyl-phosphate.[8] |

| ~0.77 - 0.87 | 3.04 - 4.02 (Absorbance Units) | 8.3 | Determined in tissue sections (quantitative histochemistry).[8] | ||

| α-Naphthyl acetate (B1210297) | Tamarind Seed Esterases | 0.01923 | - | 7.0-7.5 | [9] |

| α-Naphthyl esters (acetate, propionate, butyrate) | Mammalian Liver Carboxylesterases | - | - | 7.0-7.6 | Among the best substrates tested for these enzymes.[10] |

Note: Vₘₐₓ values are highly dependent on experimental conditions (enzyme concentration, temperature, etc.) and are often reported in units specific to the assay (e.g., absorbance units/time).

Molar Extinction Coefficients of Azo Dyes

The intensity of the color produced in the histochemical reaction is determined by the molar extinction coefficient (ε) of the final azo dye. Higher values indicate a more intensely colored product, allowing for the detection of lower enzyme activities.

| Azo Dye Derivative | Solvent | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| Azo dyes from substituted arylamines | Various | - | 2.32 x 10⁴ - 3.10 x 10⁴ |

| Acid dyes from 1-amino-2-naphthol-4-sulphonic acid | Water | 410 | 1.114 x 10⁴ |

| Azo dyes from β-naphthol | DMSO | Various | - |

Note: The molar extinction coefficient is dependent on the specific Naphthol AS derivative and the diazonium salt used for coupling, as well as the solvent. The data presented here are for related azo dyes and serve as an illustration of the typical range of values.

Experimental Protocols

The following are detailed protocols for the use of Naphthol AS substrates in enzyme histochemistry.

Acid Phosphatase Staining using Naphthol AS-BI Phosphate

This method is widely used for the localization of lysosomal acid phosphatase activity.

Principle: Acid phosphatase hydrolyzes Naphthol AS-BI phosphate to release 7-bromo-3-hydroxy-2-naphtho-o-anisidide. This product then couples with a diazonium salt, such as Fast Red Violet LB, to form an insoluble, intensely colored azo dye at the site of enzyme activity.

Reagents:

-

Naphthol AS-BI phosphate solution: Dissolve 10 mg of Naphthol AS-BI phosphate in 0.5 mL of N,N-dimethylformamide.

-

Acetate Buffer (0.1 M, pH 5.0)

-

Fast Red Violet LB salt

-

Distilled water

-

Mounting medium (aqueous)

Procedure:

-

Tissue Preparation: Use frozen sections (10-15 µm) of fresh tissue, mounted on glass slides. Brief fixation in cold acetone (B3395972) or formaldehyde (B43269) is optional but may reduce enzyme activity.

-

Incubation Medium Preparation:

-

To 50 mL of 0.1 M acetate buffer (pH 5.0), add the Naphthol AS-BI phosphate solution and mix well.

-

Add 50 mg of Fast Red Violet LB salt and stir until dissolved.

-

Filter the solution before use.

-

-

Incubation:

-

Incubate the tissue sections in the freshly prepared medium at 37°C for 30-60 minutes.

-

-

Washing:

-

Rinse the slides thoroughly in distilled water.

-

-

Counterstaining (Optional):

-

Counterstain with a light hematoxylin (B73222) or methyl green to visualize nuclei.

-

-

Mounting:

-

Mount the coverslip with an aqueous mounting medium.

-

Expected Results: Sites of acid phosphatase activity will appear as a bright red to reddish-violet precipitate.

Alkaline Phosphatase Staining using Naphthol AS-MX Phosphate

This protocol is suitable for demonstrating alkaline phosphatase activity in various tissues, such as the kidney, bone, and intestine.

Principle: Alkaline phosphatase at an alkaline pH hydrolyzes Naphthol AS-MX phosphate. The liberated naphthol derivative couples with a diazonium salt (e.g., Fast Blue RR) to form a blue, insoluble precipitate.

Reagents:

-

Naphthol AS-MX phosphate solution: Dissolve 5 mg of Naphthol AS-MX phosphate in 0.5 mL of N,N-dimethylformamide.

-

Tris-HCl Buffer (0.1 M, pH 9.2)

-

Fast Blue RR salt

-

Magnesium chloride (0.01 M) (optional, as an activator)

-

Distilled water

-

Mounting medium (aqueous)

Procedure:

-

Tissue Preparation: Use cryostat sections of fresh tissue.

-

Incubation Medium Preparation:

-

To 50 mL of Tris-HCl buffer (pH 9.2), add the Naphthol AS-MX phosphate solution.

-

Add 50 mg of Fast Blue RR salt and mix to dissolve.

-

If desired, add 0.1 mL of 0.01 M MgCl₂.

-

Filter the solution.

-

-

Incubation:

-

Incubate sections at room temperature for 15-30 minutes.

-

-

Washing:

-

Wash slides in distilled water.

-

-

Counterstaining (Optional):

-

A nuclear fast red counterstain can be used.

-

-

Mounting:

-

Mount with an aqueous mounting medium.

-

Expected Results: Sites of alkaline phosphatase activity will be marked by a blue precipitate.

Non-specific Esterase Staining using α-Naphthyl Acetate

This method is commonly used to identify macrophages and other cells of the monocyte lineage.

Principle: Non-specific esterases hydrolyze α-naphthyl acetate to α-naphthol. The α-naphthol then couples with a diazonium salt, such as hexazotized pararosaniline, to produce a reddish-brown precipitate.

Reagents:

-

α-Naphthyl acetate solution: Dissolve 20 mg of α-naphthyl acetate in 1 mL of acetone.

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Pararosaniline solution (4% in 2N HCl)

-

Sodium nitrite (B80452) solution (4%)

-

Distilled water

-

Mounting medium (aqueous)

Procedure:

-

Tissue Preparation: Frozen sections or blood/bone marrow smears.

-

Hexazotized Pararosaniline Preparation:

-

Mix equal parts of 4% pararosaniline and 4% sodium nitrite. Let stand for 1 minute. This solution is unstable and must be prepared fresh.

-

-

Incubation Medium Preparation:

-

To 40 mL of phosphate buffer (pH 7.4), add the α-naphthyl acetate solution.

-

Add 1.6 mL of the freshly prepared hexazotized pararosaniline.

-

Adjust pH to 6.0-6.5 with NaOH.

-

Filter the solution.

-

-

Incubation:

-

Incubate sections for 30-60 minutes at room temperature.

-

-

Washing:

-

Rinse well in distilled water.

-

-

Counterstaining:

-

Counterstain with hematoxylin.

-

-

Mounting:

-

Dehydrate, clear, and mount in a resinous medium.

-

Expected Results: Esterase activity will be indicated by a reddish-brown granular precipitate.

Visualizations

General Enzymatic Reaction and Azo Dye Formation

Caption: General mechanism of Naphthol AS substrate histochemistry.

Experimental Workflow for Acid Phosphatase Staining

Caption: Workflow for acid phosphatase staining with Naphthol AS-BI phosphate.

Conclusion

The development of Naphthol AS substrates revolutionized enzyme histochemistry, providing a robust and versatile tool for the localization of a wide array of enzymes. From their origins in the dye industry to their refinement by pioneers like M.S. Burstone, these compounds have enabled countless discoveries in biology and medicine. The principles of their application, based on the enzymatic release of a substantive naphthol derivative followed by azo coupling, remain a fundamental technique in modern research and diagnostic laboratories. Further research focusing on the synthesis of new derivatives with enhanced kinetic properties and unique spectral characteristics will continue to expand the utility of this important class of histochemical substrates.

References

- 1. Naphthol AS - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histochemical demonstration of acid phosphatases with naphthol AS-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Esterase activity in leukocytes demonstrated by the use of naphthol AS-D chloroacetate substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 8. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hunter, R.L. and Markert, C.L. (1957) Histochemical Demonstration of Isozymes Separated by Zone Electrophoresis in Starch Gels. Science, 125, 1294-1295. - References - Scientific Research Publishing [scirp.org]

- 10. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Properties and Absorbance of Naphthol AS-D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Naphthol AS-D (3-Hydroxy-N-(o-tolyl)-2-naphthamide), a key intermediate in the synthesis of various azo dyes and a crucial component in cytochemical and histochemical staining. While Naphthol AS-D is primarily utilized for its role as a coupling agent to produce colored precipitates, understanding its intrinsic spectral characteristics is essential for assay development, quality control, and mechanistic studies.

Core Spectral Properties of Naphthol AS-D

Table 1: Spectral Properties of Naphthol AS-D

| Property | Value | Solvent |

| Excitation Maximum (λex) | 430 nm | Not Specified |

| Emission Maximum (λem) | 493 nm | Not Specified |

| UV-Vis Absorbance Maximum (λmax) | Data not readily available | - |

| Molar Absorptivity (ε) | Data not readily available | - |

Note: The primary utility of Naphthol AS-D as an intermediate in staining procedures means its final colored azo dye products are more extensively characterized for absorbance.

Experimental Protocols

Protocol for Determining the UV-Vis Absorbance Spectrum of Naphthol AS-D

This protocol outlines a general procedure for determining the UV-Vis absorbance spectrum, maximum absorbance wavelength (λmax), and molar absorptivity (ε) of Naphthol AS-D. This procedure is based on standard spectrophotometric methods for organic compounds.

Materials:

-

Naphthol AS-D (powder)

-

Spectrophotometric grade Dimethyl Sulfoxide (B87167) (DMSO) or Chloroform (B151607)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of Naphthol AS-D powder.

-

Dissolve the powder in a known volume of either DMSO or chloroform in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with decreasing concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-600 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent (DMSO or chloroform) to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with one of the working solutions of Naphthol AS-D and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat this step for all the prepared working solutions, starting from the least concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

Using the absorbance value at λmax for each concentration, plot a calibration curve of absorbance versus concentration.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration. The slope of the calibration curve will be equal to ε.

-

Enzymatic Assay Workflow: Naphthol AS-D Chloroacetate (B1199739) Esterase Staining

Naphthol AS-D chloroacetate is a widely used substrate for the detection of esterase activity, particularly in hematopoietic cells. The enzyme cleaves the chloroacetate group, liberating Naphthol AS-D, which then couples with a diazonium salt to form an insoluble, colored precipitate at the site of enzyme activity.

Caption: Workflow for Naphthol AS-D chloroacetate esterase staining.

This workflow illustrates the key steps in the histochemical detection of esterase activity. The enzyme present in the sample hydrolyzes the Naphthol AS-D chloroacetate substrate. The resulting Naphthol AS-D then immediately reacts with a diazonium salt in the staining solution to form a visible colored precipitate, allowing for the localization of enzyme activity within the cell or tissue.

Logical Relationship of Components in Esterase Staining

The successful formation of the colored precipitate in the Naphthol AS-D chloroacetate esterase stain is dependent on the presence and interaction of several key components.

Caption: Logical relationship of components in esterase staining.

This diagram highlights that the presence of active esterase in the biological sample is the catalyst for the entire detection process. It acts upon the substrate to produce the Naphthol AS-D intermediate, which in turn must be in the presence of a diazonium salt to generate the final observable colored product. The absence of any of these core components would result in a failure of the staining procedure.

The Theoretical Basis of Naphthol AS-D Esterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical underpinnings of Naphthol AS-D esterase activity, focusing on the core biochemical principles, the enzymes responsible, and their relevance in physiology and drug development.

Executive Summary

The term "Naphthol AS-D esterase" describes a type of enzymatic activity rather than a single, specific enzyme. This activity is characterized by the hydrolysis of the synthetic substrate Naphthol AS-D chloroacetate (B1199739). Primarily observed in the granules of specific immune cells, this reaction has historically been a cornerstone of cytochemical staining in hematology. However, a deeper biochemical understanding reveals that this activity is predominantly mediated by chymotrypsin-like serine proteases, most notably Human Neutrophil Elastase (HNE) and Human Mast Cell Chymase. These enzymes play critical roles in inflammation, immune response, and tissue remodeling. Their dysregulation is implicated in a variety of pathological conditions, making them attractive targets for therapeutic intervention. This guide will dissect the enzymatic basis of Naphthol AS-D chloroacetate hydrolysis, detail the characteristics of the key enzymes involved, present relevant quantitative data, and provide experimental protocols for the assessment of this activity.

The Core Reaction: Hydrolysis of Naphthol AS-D Chloroacetate

The fundamental principle of the Naphthol AS-D esterase reaction is the enzymatic cleavage of an ester bond in the Naphthol AS-D chloroacetate substrate. This reaction proceeds in two main stages, which form the basis of its common application in histochemistry:

-

Enzymatic Hydrolysis : A serine protease, acting as the "Naphthol AS-D esterase," catalyzes the hydrolysis of Naphthol AS-D chloroacetate. This breaks the ester linkage, releasing a free naphthol compound (Naphthol AS-D) and a chloroacetate group.[1][2]

-

Chromogenic Coupling : The liberated Naphthol AS-D is then immediately coupled with a diazonium salt (e.g., Fast Red Violet LB salt or Fast Garnet GBC) present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[3][4] This colored deposit allows for the microscopic visualization of cells exhibiting this specific esterase activity.

The following workflow illustrates the histochemical staining process:

The Key Enzymatic Players: Serine Proteases

The "specific esterase" activity attributed to Naphthol AS-D hydrolysis is primarily carried out by chymotrypsin-like serine proteases. These enzymes are characterized by a catalytic triad (B1167595) of serine, histidine, and aspartate residues in their active site, which facilitates the cleavage of peptide bonds and, in this case, ester bonds. The two main enzymes responsible for this activity in hematopoietic cells are Human Neutrophil Elastase and Human Mast Cell Chymase.

Human Neutrophil Elastase (HNE)

Found in the azurophilic granules of neutrophils, HNE is a potent serine protease with broad substrate specificity.[5] It plays a crucial role in the immune response by degrading proteins of phagocytosed microorganisms. However, when released into the extracellular space, it can also degrade components of the extracellular matrix, such as elastin (B1584352) and collagen.[6]

-

Substrate Specificity : HNE preferentially cleaves substrates after small, aliphatic amino acid residues such as valine, alanine, and isoleucine at the P1 position.[7] Its ability to hydrolyze Naphthol AS-D chloroacetate, an aromatic compound, demonstrates its broader esterolytic activity.

Human Mast Cell Chymase (HC)

Human chymase is the major protein component of the secretory granules of connective tissue mast cells.[8] It is a chymotrypsin-like serine protease with a more stringent substrate specificity than HNE.[9][10]

-

Substrate Specificity : HC shows a strong preference for cleaving peptide bonds C-terminal to aromatic amino acids, particularly tyrosine and phenylalanine, at the P1 position.[9][10] The aromatic naphthol moiety of the Naphthol AS-D chloroacetate substrate makes it a suitable target for chymase-mediated hydrolysis.

Quantitative Analysis of Naphthol AS-D Esterase Activity

While histochemical staining provides qualitative and localization information, a quantitative understanding of enzyme kinetics is crucial for drug development and mechanistic studies. Direct kinetic data (Km, kcat) for the hydrolysis of Naphthol AS-D chloroacetate by purified HNE and chymase are not widely reported in the literature. However, kinetic parameters for these enzymes with other, more commonly used synthetic substrates provide insight into their catalytic efficiencies.

Kinetic Parameters of Human Neutrophil Elastase and Human Mast Cell Chymase

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-pNA | 230 | 35 | 1.5 x 10⁵ | (Adapted from literature) |

| Elastin-Congol Red | 1200 | - | - | (Adapted from literature) | |

| Human Mast Cell Chymase | Suc-Val-Pro-Phe-pNA | 130 | 50 | 3.8 x 10⁵ | (Adapted from literature) |

| Angiotensin I (to Angiotensin II) | 11 | - | 1.0 x 10⁶ | [11] |

Note: pNA = p-nitroanilide. Data are representative values from various sources and may vary depending on experimental conditions.

Inhibitors of Human Neutrophil Elastase and Human Mast Cell Chymase

A wide range of inhibitors have been developed that target these serine proteases. These are critical tools for research and have therapeutic potential.

| Inhibitor | Target Enzyme(s) | Type of Inhibition | Ki (nM) / IC₅₀ (µM) | Reference |

| Sivelestat | Human Neutrophil Elastase | Competitive | Ki: 44 | [12] |

| α1-Antitrypsin | Human Neutrophil Elastase | Irreversible (Serpin) | - | [5] |

| Chymostatin | Chymotrypsin-like proteases (including Chymase) | Competitive | IC₅₀: ~0.015 | [13] |

| TEI-E548 | Human Mast Cell Chymase | Competitive | IC₅₀: 0.17 | [14] |

| Pefabloc SC (AEBSF) | Serine Proteases | Irreversible | IC₅₀ vs HNE: ~100 µM | [12] |

Signaling Pathways and Physiological Relevance

The activity of HNE and chymase is integrated into complex signaling pathways that are central to inflammation, tissue injury, and cardiovascular regulation.

Human Neutrophil Elastase in Inflammation

HNE released during inflammation can trigger a cascade of events that perpetuate the inflammatory response. One such pathway involves the upregulation of mucin gene expression in airway epithelial cells, a key feature of chronic respiratory diseases.

Human Mast Cell Chymase and the Renin-Angiotensin System

Human chymase provides a critical alternative pathway for the generation of Angiotensin II (Ang II) from Angiotensin I (Ang I), independent of the Angiotensin-Converting Enzyme (ACE). This has significant implications for cardiovascular diseases, as chymase-generated Ang II can contribute to vasoconstriction, inflammation, and fibrosis.

Relevance in Drug Development

The central roles of HNE and chymase in pathophysiology make them compelling targets for drug discovery and development.

-

Human Neutrophil Elastase Inhibitors : These are being investigated for the treatment of inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and Acute Respiratory Distress Syndrome (ARDS).[15] By reducing the tissue damage caused by excessive HNE activity, these inhibitors aim to alleviate symptoms and slow disease progression.

-

Human Mast Cell Chymase Inhibitors : These agents are being explored for their potential in treating cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.[14][16] By blocking the non-ACE pathway of Ang II production, chymase inhibitors may offer therapeutic benefits, particularly in tissues where chymase activity is upregulated.[17]

Experimental Protocols

Quantitative Spectrophotometric Assay for Naphthol AS-D Esterase Activity

This protocol is adapted from general methods for assaying esterase activity using naphthyl substrates and can be used for purified or semi-purified enzyme preparations.

Principle: The rate of hydrolysis of Naphthol AS-D chloroacetate is measured by monitoring the increase in absorbance resulting from the formation of an azo dye complex between the liberated Naphthol AS-D and a diazonium salt.

Materials:

-

Naphthol AS-D chloroacetate (Substrate)

-

Fast Red Violet LB salt (or other suitable diazonium salt)

-

Trizma buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Purified Human Neutrophil Elastase or Human Mast Cell Chymase

-

Spectrophotometer capable of reading at the absorbance maximum of the formed azo dye (typically in the range of 500-550 nm; to be determined empirically).

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Dissolve Naphthol AS-D chloroacetate in DMSO to a concentration of 10 mM.

-

Diazonium Salt Solution: Prepare a fresh solution of Fast Red Violet LB salt in Trizma buffer at a concentration of 1 mg/mL. This solution should be prepared immediately before use and kept on ice, protected from light.

-

Enzyme Dilutions: Prepare a series of dilutions of the enzyme in cold Trizma buffer.

-

-

Assay Setup:

-

In a microplate well or cuvette, combine the following:

-

Trizma buffer (to bring the final volume to 200 µL)

-

Diazonium Salt Solution (e.g., 20 µL)

-

-

Initiate the reaction by adding the Substrate Stock Solution to achieve the desired final concentration (e.g., for kinetic studies, a range of concentrations from 0.1 to 5 times the expected Km should be used).

-

Finally, add the enzyme dilution to start the reaction.

-

-

Measurement:

-

Immediately place the microplate or cuvette in the spectrophotometer.

-

Monitor the increase in absorbance at the predetermined wavelength over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate should be expressed as ΔAbs/min.

-

To determine kinetic parameters (Km and Vmax), plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Histochemical Staining for Naphthol AS-D Esterase Activity

This protocol is a standard method for the cytochemical localization of "specific esterase" activity in blood smears or tissue sections.

Materials:

-

Fixative (e.g., citrate-acetone-formaldehyde)

-

Naphthol AS-D Chloroacetate Solution

-

Fast Red Violet LB Base Solution

-

Sodium Nitrite Solution

-

TRIZMAL™ 6.3 Buffer Concentrate

-

Hematoxylin (B73222) solution (for counterstaining)

Procedure:

-

Fixation: Fix air-dried blood smears or tissue sections in the fixative solution for 30-60 seconds. Rinse gently with deionized water and allow to air dry.

-

Preparation of Working Staining Solution:

-

Immediately before use, mix equal parts of the Fast Red Violet LB Base Solution and Sodium Nitrite Solution. Let stand for 2 minutes to allow for diazotization.

-

Add this mixture to the TRIZMAL™ buffer.

-

Add the Naphthol AS-D Chloroacetate Solution and mix well. The solution should turn reddish.

-

-

Staining:

-

Immerse the fixed slides in the freshly prepared staining solution.

-

Incubate at 37°C for 15-30 minutes.

-

-

Washing and Counterstaining:

-

Rinse the slides thoroughly with running tap water.

-

Counterstain with hematoxylin for 1-2 minutes to visualize the cell nuclei.

-

"Blue" the nuclei by rinsing in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

-

-

Mounting: Dehydrate, clear, and mount the slides with a synthetic mounting medium.

Expected Results: Sites of Naphthol AS-D esterase activity will appear as bright red to reddish-brown granular deposits in the cytoplasm of positive cells (e.g., neutrophils, mast cells). Cell nuclei will be stained blue by the hematoxylin.

Conclusion

The study of Naphthol AS-D esterase activity provides a fascinating intersection of histochemistry, enzymology, and cellular biology. While the term originates from a classical staining technique, the underlying theoretical basis is rooted in the activity of specific and potent serine proteases: human neutrophil elastase and human mast cell chymase. A thorough understanding of their substrate specificities, kinetics, and roles in complex signaling pathways is essential for researchers in basic science and is of paramount importance for professionals in drug development targeting a wide array of inflammatory and cardiovascular diseases. The continued investigation into the nuanced activities of these enzymes promises to yield novel therapeutic strategies for some of the most challenging medical conditions.

References

- 1. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chymase Inhibitor as a Novel Therapeutic Agent for Non-alcoholic Steatohepatitis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathological roles of angiotensin II produced by mast cell chymase and the effects of chymase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Neutrophil Elastase Inhibitors in Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. JCI - Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy in rodents [jci.org]

Naphthol AS-D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol AS-D, a key organic compound, holds significant importance across various scientific and industrial domains. This technical guide provides an in-depth analysis of its core physicochemical properties, with a particular focus on its molecular characteristics. Furthermore, it details established experimental protocols for its primary applications: as a crucial coupling component in the synthesis of vibrant azo dyes and as a chromogenic substrate in cytochemical staining for specific esterases. This document aims to serve as a vital resource for professionals in research, diagnostics, and materials science by presenting quantitative data in accessible formats and illustrating procedural workflows with precision.

Core Molecular and Physicochemical Properties

Naphthol AS-D, also known by several synonyms including 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide and Azoic Coupling Component 18, is a synthetic naphthol derivative.[1] Its fundamental properties are summarized below, providing a foundational dataset for its application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 277.32 g/mol | [2][3][4] |

| CAS Number | 135-61-5 | [2][3] |

| Appearance | Light blue or beige powder | [1][3][5] |

| Melting Point | 196-198 °C | [1][6] |

| Solubility | Insoluble in water and sodium carbonate solution; Soluble in DMSO, chloroform, and solvent naphtha. | [1][5][6] |

Experimental Protocols

Naphthol AS-D's utility is demonstrated in two primary experimental contexts: organic synthesis of azo dyes and biochemical staining of esterases. Detailed methodologies for these applications are provided below.

Synthesis of Azo Dyes using Naphthol AS-D

The synthesis of azo dyes with Naphthol AS-D is a well-established process involving a two-step diazotization and coupling reaction.[2] This method allows for the creation of a wide spectrum of colors, including oranges, reds, purples, and blues, which are known for their excellent color fastness.[1][2]

Principle: A primary aromatic amine (diazo component) is converted to a reactive diazonium salt. This salt then couples with Naphthol AS-D (coupling component), which is dissolved in an alkaline solution, to form an insoluble azo dye.[2]

Materials:

-

Primary aromatic amine (e.g., aniline (B41778) or its derivatives)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl) or other strong acid

-

Naphthol AS-D

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

Preparation of Coupling Solution:

-

Azo Coupling:

-

Isolation and Purification:

-

Allow the reaction to complete, then filter the precipitate using a Buchner funnel.

-

Wash the collected pigment with water to remove any unreacted starting materials and salts.

-

Dry the final azo dye product.[7] Recrystallization from a suitable solvent like xylene can be performed for further purification.[5]

-

Naphthol AS-D Chloroacetate (B1199739) Esterase Staining

Naphthol AS-D chloroacetate is a derivative used as a substrate for the cytochemical detection of specific esterase activity, particularly in cells of the granulocytic lineage.[3][8] The enzyme hydrolyzes the substrate, and the resulting Naphthol AS-D couples with a diazonium salt to form a visible, insoluble precipitate at the site of enzyme activity.[3][9]

Principle: Specific esterases, such as those found in granulocytes, hydrolyze the chloroacetate ester linkage of Naphthol AS-D chloroacetate. The liberated Naphthol AS-D then immediately couples with a diazonium salt present in the staining solution to form a brightly colored (typically red-brown) precipitate in the cytoplasm.[3][9]

Materials:

-

Naphthol AS-D Chloroacetate solution

-

A diazonium salt solution (e.g., freshly prepared from New Fuchsin and sodium nitrite, or Fast Red Violet LB Base)[4][10]

-

Buffer solution (e.g., PBS pH 7.2-7.8 or TRIZMAL™ 6.3 Buffer)[4][10]

-

Fixative (e.g., Citrate-Acetone-Formaldehyde solution)[10]

-

Counterstain (e.g., Harris Hematoxylin)[4]

-

Dried blood or bone marrow smears, or deparaffinized tissue sections

Procedure (Dip Staining Method):

-

Fixation:

-

Fix dried smears in a fixative solution for 30-60 seconds.

-

Rinse thoroughly with distilled water and allow to air dry.[3]

-

-

Working Solution Preparation:

-

Prepare a fresh diazonium salt solution by mixing equal parts of sodium nitrite and a base solution (e.g., New Fuchsin or Fast Red Violet LB Base) and letting it stand for 2 minutes.[3][10]

-

Add the diazonium salt solution to the buffer.

-

Add the Naphthol AS-D Chloroacetate solution to the buffered diazonium salt mixture and mix gently. The final solution should be clear or slightly colored.[3][10]

-

-

Staining:

-

Washing and Counterstaining:

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).[4]

-

Clear with xylene and mount with an appropriate mounting medium.

-

Expected Results: Sites of specific esterase activity will appear as bright red granulation within the cytoplasm.[10]

Visualized Workflows and Pathways